molecular formula C10H12O4S B135036 (2S)-(+)-Glycidyl tosylate CAS No. 70987-78-9

(2S)-(+)-Glycidyl tosylate

Cat. No. B135036
CAS RN: 70987-78-9
M. Wt: 228.27 g/mol
InChI Key: NOQXXYIGRPAZJC-VIFPVBQESA-N
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Patent
US05965753

Procedure details

To a solution of 10 g of 3-chloro-1,2-propanediol (0.09 mol) and 40 ml of water, was added dropwise at 24-26° C. 16.6 g of 24% sodium hydroxide (0.1 mol). The solution was stirred for one hour. The solution was cooled and thereto 0.17 g of N,N-dimethylaminopyridine (0.0014 mol) and 17.2 g of p-toluenesulfonyl chloride (0.09 mol) in 50 ml of toluene, and then 16.6 g of 24% sodium hydroxide (0.1 mol) were added under stirring at 0-5° C. And the solution was stirred for one hour. After separation with a separating funnel, the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water. The excess solvent was removed under vacuo. The chemical purity by HPLC at that time was 98.3%. The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V) to give 14.0 g of glycidyl tosylate. Chemical purity: 99.6% (yield: 68%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:6])[CH2:4][OH:5].O.[OH-].[Na+].[C:10]1([CH3:20])[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[S:16]([C:13]1[CH:14]=[CH:15][C:10]([CH3:20])=[CH:11][CH:12]=1)([O:5][CH2:4][CH:3]1[O:6][CH2:2]1)(=[O:18])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
N,N-dimethylaminopyridine
Quantity
0.17 g
Type
reactant
Smiles
Name
Quantity
17.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
16.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
STIRRING
Type
STIRRING
Details
under stirring at 0-5° C
STIRRING
Type
STIRRING
Details
And the solution was stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After separation with a separating funnel
WASH
Type
WASH
Details
the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water
CUSTOM
Type
CUSTOM
Details
The excess solvent was removed under vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S(=O)(=O)(OCC1CO1)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05965753

Procedure details

To a solution of 10 g of 3-chloro-1,2-propanediol (0.09 mol) and 40 ml of water, was added dropwise at 24-26° C. 16.6 g of 24% sodium hydroxide (0.1 mol). The solution was stirred for one hour. The solution was cooled and thereto 0.17 g of N,N-dimethylaminopyridine (0.0014 mol) and 17.2 g of p-toluenesulfonyl chloride (0.09 mol) in 50 ml of toluene, and then 16.6 g of 24% sodium hydroxide (0.1 mol) were added under stirring at 0-5° C. And the solution was stirred for one hour. After separation with a separating funnel, the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water. The excess solvent was removed under vacuo. The chemical purity by HPLC at that time was 98.3%. The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V) to give 14.0 g of glycidyl tosylate. Chemical purity: 99.6% (yield: 68%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:6])[CH2:4][OH:5].O.[OH-].[Na+].[C:10]1([CH3:20])[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[S:16]([C:13]1[CH:14]=[CH:15][C:10]([CH3:20])=[CH:11][CH:12]=1)([O:5][CH2:4][CH:3]1[O:6][CH2:2]1)(=[O:18])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
N,N-dimethylaminopyridine
Quantity
0.17 g
Type
reactant
Smiles
Name
Quantity
17.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
16.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
STIRRING
Type
STIRRING
Details
under stirring at 0-5° C
STIRRING
Type
STIRRING
Details
And the solution was stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After separation with a separating funnel
WASH
Type
WASH
Details
the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water
CUSTOM
Type
CUSTOM
Details
The excess solvent was removed under vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S(=O)(=O)(OCC1CO1)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05965753

Procedure details

To a solution of 10 g of 3-chloro-1,2-propanediol (0.09 mol) and 40 ml of water, was added dropwise at 24-26° C. 16.6 g of 24% sodium hydroxide (0.1 mol). The solution was stirred for one hour. The solution was cooled and thereto 0.17 g of N,N-dimethylaminopyridine (0.0014 mol) and 17.2 g of p-toluenesulfonyl chloride (0.09 mol) in 50 ml of toluene, and then 16.6 g of 24% sodium hydroxide (0.1 mol) were added under stirring at 0-5° C. And the solution was stirred for one hour. After separation with a separating funnel, the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water. The excess solvent was removed under vacuo. The chemical purity by HPLC at that time was 98.3%. The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V) to give 14.0 g of glycidyl tosylate. Chemical purity: 99.6% (yield: 68%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:6])[CH2:4][OH:5].O.[OH-].[Na+].[C:10]1([CH3:20])[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[S:16]([C:13]1[CH:14]=[CH:15][C:10]([CH3:20])=[CH:11][CH:12]=1)([O:5][CH2:4][CH:3]1[O:6][CH2:2]1)(=[O:18])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
N,N-dimethylaminopyridine
Quantity
0.17 g
Type
reactant
Smiles
Name
Quantity
17.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
16.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
STIRRING
Type
STIRRING
Details
under stirring at 0-5° C
STIRRING
Type
STIRRING
Details
And the solution was stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After separation with a separating funnel
WASH
Type
WASH
Details
the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water
CUSTOM
Type
CUSTOM
Details
The excess solvent was removed under vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S(=O)(=O)(OCC1CO1)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.